4-Bromo-2-chloro-1-(cyclopentyloxy)benzene
Overview
Description
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene is an organic compound with the molecular formula C11H12BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-(cyclopentyloxy)benzene typically involves the substitution reactions on a benzene ring. One common method is the bromination and chlorination of a benzene derivative followed by the introduction of the cyclopentyloxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by the attachment of the cyclopentyloxy group. The process is optimized for efficiency, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-(cyclopentyloxy)benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the cyclopentyloxy group, can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect enzymatic activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Similar in structure but lacks the cyclopentyloxy group.
4-Bromo-2-chloroanisole: Contains a methoxy group instead of the cyclopentyloxy group.
4-Bromo-2-chlorotoluene: Has a methyl group instead of the cyclopentyloxy group.
Uniqueness
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene is unique due to the presence of the cyclopentyloxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-chloro-1-cyclopentyloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNVTCHZALQTLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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